molecular formula C13H15BrN2O3 B1370692 3-Bromo-N-cyclohexyl-5-nitrobenzamide CAS No. 941294-22-0

3-Bromo-N-cyclohexyl-5-nitrobenzamide

Cat. No.: B1370692
CAS No.: 941294-22-0
M. Wt: 327.17 g/mol
InChI Key: MHSNPMJGUJYBOT-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclohexyl-5-nitrobenzamide: is an organic compound with the molecular formula C13H15BrN2O3 It is characterized by the presence of a bromine atom at the third position, a nitro group at the fifth position, and a cyclohexyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-N-cyclohexyl-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, bromobenzene, undergoes nitration to introduce a nitro group at the desired position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitro-bromobenzene derivative is then reacted with cyclohexylamine to form the corresponding benzamide. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 3-Bromo-N-cyclohexyl-5-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 3-Bromo-N-cyclohexyl-5-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

Chemistry:

3-Bromo-N-cyclohexyl-5-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology:

In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may also be used in the development of new bioactive molecules or as a reference compound in various assays.

Medicine:

Industry:

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, where specific functional groups are required to impart desired properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclohexyl-5-nitrobenzamide would depend on its specific application. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromine atom and the cyclohexyl group may influence the compound’s binding affinity and selectivity towards specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

    3-Bromo-N-cyclohexylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-Bromo-N-methyl-5-nitrobenzamide: Contains a methyl group instead of a cyclohexyl group, potentially affecting its steric and electronic properties.

    3-Bromo-N-ethyl-5-nitrobenzamide: Similar to the methyl derivative but with an ethyl group, further influencing its properties.

Uniqueness:

3-Bromo-N-cyclohexyl-5-nitrobenzamide is unique due to the combination of the bromine, nitro, and cyclohexyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-cyclohexyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSNPMJGUJYBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650002
Record name 3-Bromo-N-cyclohexyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-22-0
Record name 3-Bromo-N-cyclohexyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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